2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 59768-12-6
VCID: VC2334268
InChI: InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12
SMILES: C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C4Cl3NO4S2
Molecular Weight: 296.5 g/mol

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

CAS No.: 59768-12-6

Cat. No.: VC2334268

Molecular Formula: C4Cl3NO4S2

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride - 59768-12-6

Specification

CAS No. 59768-12-6
Molecular Formula C4Cl3NO4S2
Molecular Weight 296.5 g/mol
IUPAC Name 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Standard InChI InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12
Standard InChI Key RKORQLAKLUIWLQ-UHFFFAOYSA-N
SMILES C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
Canonical SMILES C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Physical Properties

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a sulfur-containing heterocyclic compound with important reactive functional groups. The molecule features a thiophene core with multiple substituents that determine its chemical behavior and applications.

Basic Identification Data

The compound can be precisely identified through several standardized chemical identifiers that facilitate its tracking in chemical databases and literature.

ParameterValue
CAS Registry Number59768-12-6
Molecular FormulaC4Cl3NO4S2
Molecular Weight296.5 g/mol
Chemical StructureThiophene ring with 2,5-dichloro, 4-nitro, and 3-sulfonyl chloride substituents
AppearanceLight green solid
UN Number3261

The compound represents a specialized class of thiophene derivatives, characterized by multiple functional groups that influence its reactivity profile . Its structure contains a five-membered heterocyclic thiophene ring with sulfur as the heteroatom, substituted with two chlorine atoms at positions 2 and 5, a nitro group at position 4, and a sulfonyl chloride group at position 3.

Alternative Nomenclature

The compound is referenced in chemical literature and databases under several alternative names that reflect different naming conventions and priorities.

Alternative Names
3-(Chlorosulphonyl)-2,5-dichloro-4-nitrothiophene
2,5-DICHLORO-4-NITROTHIOPHENE-3-SULPHONYL CHLORIDE
3-Thiophenesulfonyl chloride, 2,5-dichloro-4-nitro-

These alternative designations emphasize different structural aspects of the molecule while referring to the same chemical entity . The systematic IUPAC naming prioritizes the thiophene ring structure and positions of the functional groups.

Chemical Reactivity and Behavior

Functional Group Reactivity

The compound contains several reactive functional groups that determine its chemical transformation pathways. Each functional group contributes distinct reactivity characteristics that can be exploited in organic synthesis.

Synthesis Methods

The preparation of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride requires specialized synthetic approaches that ensure proper installation of the functional groups on the thiophene core.

General Synthetic Approach

While the search results don't provide a specific synthesis procedure for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride, similar thiophene-based sulfonyl chlorides are typically synthesized through a series of reactions involving chlorosulfonation of appropriately substituted thiophene derivatives.

The synthetic pathway generally begins with a substituted thiophene precursor containing the necessary substituents (or their synthetic precursors) at the correct positions . Chlorosulfonation typically employs chlorosulfonic acid as both reagent and solvent, introducing the sulfonyl chloride group at the desired position. For nitro-substituted compounds, the nitration step may occur before or after the chlorosulfonation, depending on the relative reactivity of the intermediates .

Reaction Conditions and Considerations

The synthesis of thiophene sulfonyl chlorides requires careful control of reaction conditions to achieve selectivity and minimize side reactions.

Applications and Uses

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride serves primarily as a versatile synthetic intermediate in organic chemistry, enabling access to more complex molecular structures.

Synthetic Applications

The compound's value in organic synthesis stems from its multiple reactive sites that allow for diverse transformations and functionalization pathways.

The sulfonyl chloride functionality serves as an excellent electrophile for the preparation of sulfonamides through reaction with primary or secondary amines. These sulfonamide derivatives may have applications in medicinal chemistry as potential bioactive compounds. The compound can also be used to prepare sulfonate esters through reaction with alcohols, providing access to important synthetic intermediates.

Additionally, the chlorine substituents at positions 2 and 5 offer sites for further functionalization through various cross-coupling reactions, potentially enabling the construction of more complex heterocyclic systems. The nitro group at position 4 can be reduced to an amino group, opening further derivatization possibilities through diazotization, amide formation, or other amino group transformations.

Hazard ParameterClassification
GHS SymbolGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH302: Harmful if swallowed
H314: Causes severe skin burns and eye damage
Hazard CodesXi (Irritant)
UN Number3261 (Corrosive solid, acidic, organic)

These classifications highlight the corrosive nature of the compound and its potential to cause significant health hazards upon exposure . The corrosivity is primarily attributed to the sulfonyl chloride group, which readily reacts with moisture, including that present in biological tissues.

Environmental Considerations

The environmental impact of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride requires careful assessment and appropriate management strategies.

Environmental Fate and Behavior

While specific data on the environmental fate of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is limited, general principles applicable to similar compounds can provide insights.

The compound contains multiple functional groups that influence its environmental behavior, including chlorine substituents and a nitro group that may contribute to environmental persistence. Hydrolysis is likely to be a significant transformation pathway in aquatic environments, converting the sulfonyl chloride group to the corresponding sulfonic acid, which may have different transport and toxicity profiles. Biodegradation pathways for such complex halogenated heterocycles are typically limited, suggesting potential persistence in certain environmental compartments.

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